FluorescentBrightener378

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le blanchiment fluorescent 378 est synthétisé par la réaction de condensation de l'aniline et de l'acrylate de β-dithiazolyle. La réaction nécessite des solvants et des catalyseurs appropriés pour atteindre un rendement et une pureté élevés . Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour optimiser le processus de production.

Méthodes de production industrielle

En milieu industriel, la production du blanchiment fluorescent 378 implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés dans des conditions contrôlées. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le blanchiment fluorescent 378 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure chimique du blanchiment fluorescent 378, affectant ses propriétés de fluorescence.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions, telles que la température, le solvant et le pH, sont adaptées pour obtenir les résultats de réaction souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent donner divers composés substitués avec des propriétés de fluorescence modifiées .

Applications de la recherche scientifique

Le blanchiment fluorescent 378 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme sonde fluorescente dans diverses analyses et expériences chimiques.

Biologie : Le composé est utilisé dans les techniques d'imagerie biologique pour visualiser les structures et les processus biologiques.

Médecine : Le blanchiment fluorescent 378 est utilisé dans les tests diagnostiques et l'imagerie pour détecter et surveiller les conditions médicales.

Industrie : Il est ajouté aux plastiques, aux textiles, aux détergents, aux revêtements et aux produits en papier pour améliorer leur luminosité et leur attrait visuel

Mécanisme d'action

Le mécanisme d'action du blanchiment fluorescent 378 implique l'absorption de la lumière ultraviolette et l'émission subséquente de lumière visible, ce qui se traduit par une fluorescence. Ce processus améliore la luminosité et la blancheur des matériaux en convertissant la lumière UV invisible en lumière bleue-violette visible . Les cibles moléculaires comprennent les chromophores dans le composé, qui sont responsables de ses propriétés fluorescentes .

Applications De Recherche Scientifique

Fluorescent Brightener 378 has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.

Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.

Medicine: Fluorescent Brightener 378 is used in diagnostic assays and imaging to detect and monitor medical conditions.

Industry: It is added to plastics, textiles, detergents, coatings, and paper products to enhance their brightness and visual appeal

Mécanisme D'action

The mechanism of action of Fluorescent Brightener 378 involves the absorption of ultraviolet light and the subsequent emission of visible light, resulting in fluorescence. This process enhances the brightness and whiteness of materials by converting invisible UV light into visible blue-violet light . The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Le blanchiment fluorescent 378 peut être comparé à d'autres agents de blanchiment optique tels que :

- Fluorescent Brightener CBS-X

- Fluorescent Brightener 85

- Fluorescent Brightener EB

- Fluorescent Brightener KCB

Unicité

Le blanchiment fluorescent 378 est unique en raison de sa structure chimique spécifique, qui offre une forte fluorescence et une grande stabilité dans diverses conditions. Sa capacité à améliorer la luminosité et la blancheur des matériaux en fait un choix privilégié dans de nombreuses applications .

Propriétés

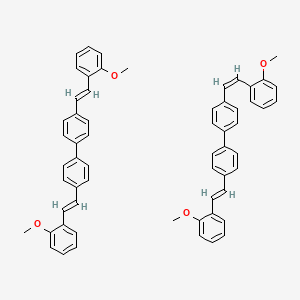

Formule moléculaire |

C60H52O4 |

|---|---|

Poids moléculaire |

837.0 g/mol |

Nom IUPAC |

1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene |

InChI |

InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+ |

Clé InChI |

GSIJOHQQUBGEHM-UXAZFVONSA-N |

SMILES isomérique |

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC |

SMILES canonique |

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)

![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)

![Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate](/img/structure/B12308402.png)

![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)

![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)